Oxydisulfoton was once a widely used insecticide due to its effectiveness against a broad spectrum of sucking and chewing insects that attack various crops. It functions as an acetylcholinesterase (AChE) inhibitor. AChE is a vital enzyme in the nervous system responsible for breaking down acetylcholine, a neurotransmitter. By inhibiting AChE, oxydisulfoton causes an accumulation of acetylcholine at nerve synapses, leading to uncontrolled muscle stimulation, paralysis, and ultimately death of the insect.
Due to its high toxicity and environmental concerns, oxydisulfoton has been banned or severely restricted in many countries []. However, research involving oxydisulfoton can still be valuable for scientific progress. Studies have compared its effectiveness with newer, safer insecticides to develop more sustainable pest control strategies [, ]. This research helps scientists understand the mechanisms of action of different insecticides and identify potential targets for the development of more selective and environmentally friendly alternatives.
Oxydisulfoton's persistence in the environment has been a major concern. Research on its environmental fate helps scientists understand its degradation pathways in soil and water []. This information is crucial for assessing potential risks to non-target organisms and developing strategies to minimize environmental contamination.
Oxydisulfoton breaks down into various products, some of which may also be toxic. Research on the toxicity and environmental behavior of these degraded products is essential for a complete risk assessment of oxydisulfoton use [].
Oxydisulfoton is a chemical compound classified as an organophosphate, specifically used as an insecticide and acaricide. Its chemical formula is , and it is identified by the CAS number 2497-07-6. This compound appears as a colorless to pale yellow liquid and is known for its high toxicity to both humans and non-target organisms, making it a hazardous substance in agricultural applications. Oxydisulfoton acts primarily by inhibiting acetylcholinesterase, an enzyme essential for the proper functioning of the nervous system, leading to symptoms of organophosphate poisoning upon exposure .
Oxydisulfoton acts by inhibiting the enzyme acetylcholinesterase (AChE) in the nervous system of insects and mites []. AChE is responsible for breaking down the neurotransmitter acetylcholine (ACh), which plays a crucial role in nerve impulse transmission. By inhibiting AChE, oxydisulfoton leads to the accumulation of ACh, causing uncontrolled muscle stimulation, paralysis, and ultimately death of the pest [].
As an organophosphate, oxydisulfoton exhibits significant biological activity primarily through its neurotoxic effects. It inhibits acetylcholinesterase, leading to an accumulation of acetylcholine at synapses. This results in overstimulation of the nervous system, causing symptoms such as:
Chronic exposure may also result in long-term neurological effects and potential carcinogenic risks .
Oxydisulfoton can be synthesized through several methods, typically involving the reaction of phosphorus sulfide with alcohols in the presence of suitable catalysts. A common synthetic route involves:
This process allows for the introduction of various alkyl groups, tailoring the compound's properties for specific applications .
Oxydisulfoton is primarily used in agriculture for pest control due to its effectiveness against a wide range of insects and mites. Its applications include:
Due to its high toxicity, its use is regulated in many countries.
Studies on oxydisulfoton interactions have revealed that it can form complexes with various biomolecules, affecting their function. Research indicates that oxydisulfoton may interact with other pesticides or environmental contaminants, potentially leading to synergistic toxicity. Additionally, its interaction with biological membranes has been studied to understand its absorption and distribution within organisms .
Several compounds share structural or functional similarities with oxydisulfoton, particularly within the organophosphate class. Here are a few notable comparisons:
Compound Name | CAS Number | Primary Use | Toxicity Level |
---|---|---|---|
Disulfoton | 298-04-4 | Insecticide | High |
Chlorpyrifos | 2921-88-2 | Insecticide | Moderate to High |
Malathion | 121-75-5 | Insecticide | Moderate |
Parathion | 56-38-2 | Insecticide | Very High |
Uniqueness of Oxydisulfoton:
Oxydisulfoton is particularly noted for its dual action as both an insecticide and acaricide, along with its severe neurotoxic effects compared to other similar compounds. Its specific chemical structure allows for unique interactions within biological systems that may not be observed with other organophosphates .
Oxydisulfoton, with the molecular formula C₈H₁₉O₃PS₃ and a molecular weight of 290.39-290.403 g/mol [1] [2] [3], exhibits limited volatility under ambient conditions. The vapor pressure of oxydisulfoton has not been precisely determined in the available literature [4], indicating relatively low volatility characteristics typical of organophosphorus compounds with multiple heteroatoms and higher molecular weight.
The Henry's Law constant for oxydisulfoton is not explicitly reported in the scientific literature. However, based on its molecular structure containing multiple polar functional groups (phosphorothioate and sulfinyl moieties) and moderate water solubility of 4 g/L at 20°C [4], the compound would be expected to exhibit a relatively low Henry's Law constant, indicating limited tendency for air-water partitioning. The presence of sulfur and phosphorus atoms with electron-withdrawing characteristics would contribute to stronger intermolecular forces with water molecules, reducing vapor phase partitioning.
The n-octanol/water partition coefficient (LogP) of oxydisulfoton has been reported with some variation in the literature. The most commonly cited value is LogP = 1.73 [5] [4], although calculated values range from 1.73 to 2.786 [5] [4] [6]. This moderate lipophilicity indicates that oxydisulfoton has balanced hydrophilic and lipophilic characteristics, consistent with its role as a systemic insecticide that must traverse both aqueous and lipid phases in biological systems.
The reported LogP value of 1.73 suggests that oxydisulfoton partitions approximately 54:1 in favor of the octanol phase over the aqueous phase at equilibrium. This moderate lipophilicity is attributed to the compound's organophosphorus backbone balanced by polar sulfinyl and phosphorothioate functionalities that enhance water solubility [4].
Oxydisulfoton undergoes hydrolytic degradation through nucleophilic attack on the phosphorus center, following typical patterns observed for organophosphorus compounds. The hydrolysis rate is strongly pH-dependent, with alkaline conditions significantly accelerating the degradation process [7].
Under neutral conditions (pH 7) at 25°C, the estimated hydrolysis half-life of oxydisulfoton is 103 days [7]. This relatively slow hydrolysis rate under ambient conditions contributes to the compound's persistence in aquatic environments. At elevated temperatures, the hydrolysis rate increases substantially, following the Arrhenius equation for temperature-dependent reaction kinetics.
Under alkaline conditions (pH 9) at 70°C, the hydrolysis half-life decreases dramatically to 7.2 hours [7], demonstrating the catalytic effect of hydroxide ions on the degradation process. Conversely, under acidic conditions (pH 5) at 70°C, the half-life extends to 60 hours [7], indicating slower degradation due to protonation effects that reduce nucleophilic attack efficiency.
The primary hydrolysis products include diethylthiophosphoric acid and 2-ethylmercaptothio ether [7]. These products result from cleavage of the P-S bond connecting the phosphorothioate moiety to the ethylsulfinyl side chain. The mechanism involves nucleophilic substitution at the phosphorus center, with water or hydroxide ions acting as the nucleophile depending on pH conditions.
Oxydisulfoton exhibits limited susceptibility to direct photolysis under natural sunlight conditions. The compound does not significantly absorb sunlight in the wavelength range available at the Earth's surface (>290 nm) [7], making direct photochemical decomposition negligible under environmental conditions.
However, oxydisulfoton undergoes photosensitized oxidation in the presence of dissolved organic matter that can generate singlet oxygen and other reactive oxygen species. The estimated half-life for photosensitized oxidation under midwinter sunlight conditions in the southern United States is approximately 3 hours [7]. This process becomes increasingly important in surface waters containing natural photosensitizers such as humic and fulvic acids.
The photosensitized oxidation pathway involves the generation of singlet molecular oxygen (¹O₂) through energy transfer from photochemically excited dissolved organic matter. This highly reactive oxygen species then attacks the sulfur atoms in oxydisulfoton, leading to oxidation of the ethylthio group to form sulfoxide and sulfone derivatives. The primary photosensitized oxidation products are disulfoton sulfone and disulfoton sulfoxide [7].
The depth-dependent attenuation of sunlight in water bodies significantly affects the photosensitized oxidation rate. At a depth of 5 meters, the estimated half-lives increase to 1,000 days during winter and 100 days during summer [7], demonstrating the critical importance of light penetration for this degradation pathway.
Acute Toxic;Environmental Hazard